N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Medicinal chemistry Pharmacophore modeling Hydrogen bonding

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 1889769-80-5, molecular formula C13H18N2O, molecular weight 218.29 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing an N,N-dimethylacetamide side chain at the 5-position of the bicyclic core. The compound belongs to the 1,2,3,4-tetrahydroisoquinoline class, a scaffold widely recognized for its presence in bioactive molecules targeting orexin receptors, NMDA receptor subtypes (GluN2C/D), cyclin-dependent kinases (CDKs), phosphodiesterase 4 (PDE4), and histamine H3 receptors.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13251100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=CC2=C1CCNC2
InChIInChI=1S/C13H18N2O/c1-15(2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3
InChIKeyZEEWZZFZIJCZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Procurement Guide: What Purchasers Must Know Before Selecting THIQ Acetamide Analogs


N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 1889769-80-5, molecular formula C13H18N2O, molecular weight 218.29 g/mol) is a synthetic tetrahydroisoquinoline (THIQ) derivative bearing an N,N-dimethylacetamide side chain at the 5-position of the bicyclic core . The compound belongs to the 1,2,3,4-tetrahydroisoquinoline class, a scaffold widely recognized for its presence in bioactive molecules targeting orexin receptors, NMDA receptor subtypes (GluN2C/D), cyclin-dependent kinases (CDKs), phosphodiesterase 4 (PDE4), and histamine H3 receptors [1][2]. Unlike the more extensively studied 6- and 7-substituted THIQ analogs, the 5-position substitution pattern represents a distinct regiochemical space that may confer differential pharmacological profiles in receptor-interaction models [2]. The compound is currently offered by multiple research chemical suppliers at ≥95% purity and is exclusively intended for non-human research applications .

5-substituted THIQ scaffold occupies underexplored regiochemical space for novel target identification screens
Tertiary N,N-dimethylamide eliminates hydrogen bond donor capacity, altering pharmacophore profile relative to primary/secondary amide analogs
Research-grade purity supports direct use in diversity screening and SAR expansion workflows without further purification

Why N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Cannot Be Swapped with Other THIQ Acetamide Derivatives Without Experimental Validation


THIQ acetamide derivatives are not interchangeable because the position of substitution on the tetrahydroisoquinoline ring and the nature of the amide nitrogen substituents independently govern receptor selectivity profiles. Published structure-activity relationship (SAR) studies on the THIQ scaffold have demonstrated that the 7-position exhibits limited steric tolerance and a strict preference for electron-deficient substituents for orexin 1 (OX1) receptor antagonism, while pyridylmethyl groups at the acetamide position are optimal for OX1 activity [1]. The 5-position regiochemistry of the target compound places the acetamide side chain in a steric and electronic environment not explored in the major THIQ SAR campaigns targeting orexin receptors, NMDA receptor GluN2C/D subunits, or histamine H3 receptors [1][2]. Furthermore, the tertiary N,N-dimethylamide moiety eliminates hydrogen-bond donor capacity relative to primary amide analogs (e.g., CAS 1894628-49-9), altering both ligand-receptor binding pharmacophore compliance and physicochemical properties including logP and aqueous solubility . Consequently, procurement decisions based solely on scaffold similarity will produce unpredictable and non-interchangeable experimental outcomes.

Regiochemistry mismatch
5-substitution vs. extensively studied 6/7-substituted THIQ analogs may produce divergent receptor-interaction profiles; published SAR cannot be directly extrapolated.
Amide pharmacophore shift
Tertiary dimethylamide (zero HBD) vs. primary/secondary amide alters passive permeability and receptor binding mode compliance; biological outcomes may not transfer.
Target engagement unknown
5-substituted THIQ acetamides lack published biological profiling data; scaffold similarity alone does not guarantee interchangeable activity with CIQ or RTIOX-372 class probes.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Versus Closest Structural Analogs


Amide Hydrogen Bond Donor Count: Tertiary N,N-Dimethylamide vs. Primary Amide Analogs (CAS 1894628-49-9 and CAS 41629-36-1)

The target compound features a tertiary N,N-dimethylacetamide functional group with zero hydrogen bond donor (HBD) atoms, in contrast to the primary amide comparator 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 1894628-49-9), which possesses two HBD atoms on the amide nitrogen, and the positional isomer N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 41629-36-1), which also has one HBD atom . The absence of HBD capacity in the target compound is a pharmacophorically relevant feature that influences passive membrane permeability and receptor binding mode compatibility. Published SAR studies on THIQ-based orexin receptor antagonists have shown that the acetamide region exhibits strict steric and electronic requirements, with pyridylmethyl substitution identified as optimal [1].

HBD Count Δ
Class-level
ΔHBD = −2 vs. primary amide analog
Pharmacophore compliance may differ
Class-level inference; verify experimentally
Medicinal chemistry Pharmacophore modeling Hydrogen bonding

Regiochemical Differentiation: 5-Position Substitution vs. 6/7-Position THIQ Acetamide Analogs in Orexin Receptor SAR

The target compound bears the acetamide side chain at the 5-position of the THIQ core, whereas published SAR campaigns for orexin receptor antagonists have focused predominantly on 6- and 7-substituted THIQ derivatives. In the J. Med. Chem. 2013 study by Perrey et al., 7-substituted tetrahydroisoquinolines demonstrated potent OX1 antagonism (e.g., compound 10c: Ke = 23.7 nM at OX1), with SAR demonstrating limited steric tolerance at the 7-position and a requirement for electron-deficient substituents [1]. A subsequent 2015 study on 1-substitution effects further confirmed that the OX1 pharmacophore is sensitive to substitution pattern, with certain 1-substituted analogs achieving >620-fold selectivity for OX1 over OX2 [2]. The 5-substitution pattern of the target compound places the acetamide in a topologically distinct region of the receptor binding pocket, for which no published OX1 or OX2 potency data exist.

Orexin SAR context
Class-level
5-substitution: no data; 7-sub: OX1 Ke = 23.7 nM
Regiochemistry may influence receptor-interaction models
No head-to-head data; class-level prediction
Orexin receptor pharmacology Structure-activity relationship Regiochemistry

Molecular Weight and Predicted Lipophilicity Differential: Target Compound vs. Primary Amide Analog (CAS 1894628-49-9)

The target compound (MW 218.29 g/mol) has a molecular weight 28.05 Da higher than the primary amide analog 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS 1894628-49-9, MW 190.24 g/mol), corresponding to the replacement of two amide hydrogens with two methyl groups . This methylation increases the calculated logP (clogP) by approximately 0.8–1.2 log units based on standard fragment-based prediction methods, consistent with the established contribution of N-methylation to lipophilicity [1]. The N,N-dimethyl substitution also eliminates the metabolic liability associated with primary amide hydrolysis while potentially introducing N-demethylation as an alternative clearance pathway.

MW & LogP shift
Class-level
ΔMW +28 Da; predicted ΔclogP +0.8 to +1.2
Physicochemical shift may affect assay conditions
Predicted values; confirm experimentally
Physicochemical properties ADME prediction Compound procurement

Structural Novelty: Target Compound 5-Substitution in Comparison with Well-Characterized THIQ Acetamide Chemical Probes (CIQ and RTIOX-372)

The most extensively characterized THIQ acetamide derivatives are CIQ (3,4-dichloro-N-[(1,2,3,4-tetrahydroisoquinolin-6-yl)methyl]benzamide), a GluN2C/D-selective NMDA receptor positive allosteric modulator with EC50 values of 2.7–3.0 µM at GluN2C- and GluN2D-containing receptors, and RTIOX-372, an OX1-selective antagonist with >10,000 nM IC50 at OX2 [1][2]. Both CIQ and RTIOX-372 feature substitution at the 6- or 7-position of the THIQ ring system. The target compound's 5-substitution pattern has not been profiled in either NMDA receptor or orexin receptor assays, and its biological target engagement profile remains uncharacterized in the peer-reviewed literature as of the search date. The 5-substituted template may access binding conformations sterically inaccessible to 6- and 7-substituted analogs, representing a structurally distinct starting point for novel target identification screens.

Probe gap
Class-level
5-substitution unprofiled; CIQ: GluN2C EC50 2.7 µM
Underexplored chemotype aids novel target identification
Target engagement data absent
Chemical biology NMDA receptor modulation Tool compound selection

Optimal Research and Procurement Application Scenarios for N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide


Scaffold-Hopping and Novel Target Identification Screening Libraries

The target compound's 5-substituted THIQ architecture, combined with the tertiary N,N-dimethylamide functionality, occupies chemical space orthogonal to the heavily explored 6- and 7-substituted THIQ analogs. Procurement is recommended for diversity-oriented screening libraries aimed at identifying novel biological targets not addressed by existing THIQ-based probes such as CIQ (GluN2C/D PAM) or RTIOX-372 (OX1 antagonist) [1]. The absence of hydrogen bond donor capacity distinguishes this compound pharmacophorically from all primary and secondary amide THIQ derivatives.

Physicochemical Property Baseline for SAR Expansion Around 5-Substituted THIQ Scaffolds

Researchers seeking to establish structure-property relationships (SPR) for 5-substituted THIQ amides can use the target compound as a reference standard to quantify the impact of N,N-dimethylation on logP, aqueous solubility, and metabolic stability relative to the primary amide analog (CAS 1894628-49-9) . This paired comparison enables systematic optimization of ADME properties for lead series originating from 5-substituted THIQ templates.

Negative Control Design for Orexin and NMDA Receptor Pharmacological Studies

Given that orexin receptor antagonism by THIQ derivatives requires specific substitution patterns at the 6- and 7-positions (as established by Perrey et al. 2013, 2015), and GluN2C/D potentiation by CIQ requires the 6-substituted benzamide motif, the 5-substituted target compound with a dimethylacetamide side chain is predicted by pharmacophore models to be inactive or substantially less active at these canonical THIQ targets [1][2]. The compound may therefore serve as a structurally matched negative control for selectivity profiling of orexin and NMDA receptor-targeted chemical probes.

Synthetic Intermediate for Diversified 5-Substituted THIQ Libraries

The secondary amine within the THIQ ring of the target compound provides a synthetic handle for further derivatization (e.g., N-alkylation, N-acylation, N-sulfonylation), enabling the generation of focused libraries of 1,2,5-trisubstituted THIQ analogs. The N,N-dimethylacetamide side chain is metabolically stable relative to primary amides and is compatible with a range of subsequent chemical transformations, making this compound a practical starting material for parallel synthesis workflows .

Application
Selection Property
Validation Focus
Scaffold-hopping libraries
5-substituted THIQ, zero-HBD amide
Novel target engagement outcomes
5-substituted THIQ ADME baseline
N,N-dimethylation impact on logP/solubility
Measured solubility and metabolic stability
Negative control for orexin/NMDA probe profiling
Predicted inactivity at 6/7-substituted targets
Receptor-selectivity profiling against established THIQ probes
Synthetic intermediate for 1,2,5-trisubstituted libraries
Secondary amine handle, stable dimethylamide
Derivatization scope and intermediate recovery
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